
Bis(diphenylmethyl) (hydroxymethyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(diphenylmethyl) (hydroxymethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to a hydroxymethyl group and two diphenylmethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(diphenylmethyl) (hydroxymethyl)phosphonate typically involves the reaction of diphenylmethylphosphine with formaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the phosphonate ester. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Bis(diphenylmethyl) (hydroxymethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis(diphenylmethyl) (hydroxymethyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of bis(diphenylmethyl) (hydroxymethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effect .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylmethylphosphine: A related compound with similar chemical properties but different reactivity.
Hydroxymethylphosphonic acid: Shares the hydroxymethylphosphonate group but lacks the diphenylmethyl groups.
Bisphosphonates: A class of compounds with two phosphonate groups, commonly used in medicine for bone-related diseases
Uniqueness
Bis(diphenylmethyl) (hydroxymethyl)phosphonate is unique due to the presence of both diphenylmethyl and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propiedades
Número CAS |
89865-22-5 |
|---|---|
Fórmula molecular |
C27H25O4P |
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
dibenzhydryloxyphosphorylmethanol |
InChI |
InChI=1S/C27H25O4P/c28-21-32(29,30-26(22-13-5-1-6-14-22)23-15-7-2-8-16-23)31-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h1-20,26-28H,21H2 |
Clave InChI |
QVJAJQMEMPBETC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OP(=O)(CO)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


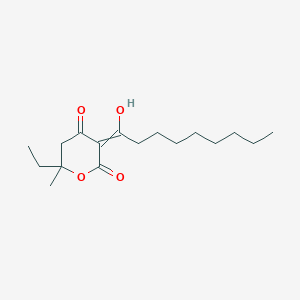
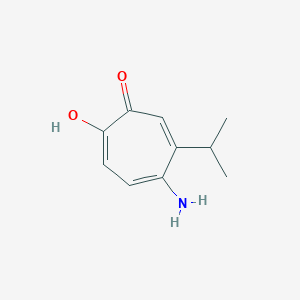
![3-[2-(1,3-Dioxolan-2-yl)propan-2-yl]-2-methylcyclopent-2-en-1-one](/img/structure/B14389262.png)
![N,N-Dimethyl-2-[(6-methyl-1-phenylisoquinolin-3-yl)oxy]ethan-1-amine](/img/structure/B14389263.png)
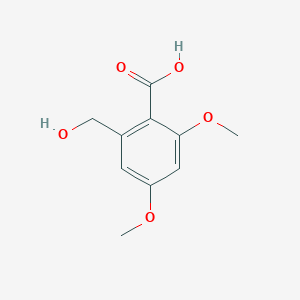
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14389282.png)
![4-[Dimethyl(prop-2-enyl)silyl]oxypent-3-en-2-one](/img/structure/B14389291.png)
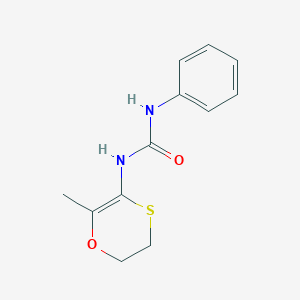
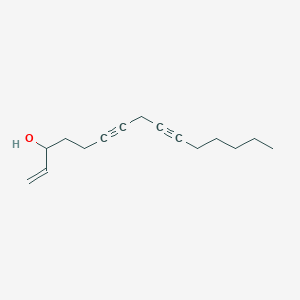
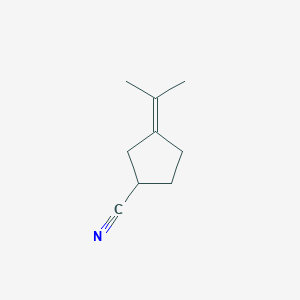



![4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14389318.png)
